ent-Pazufloxacin Mesylate

Antibacterial Susceptibility MIC90 Gram-negative

Select ent-Pazufloxacin Mesylate (CAS 677004-96-5) when your research demands enantiomer-specific rigor. This isolated R-enantiomer, carrying the (3R) configuration with documented optical rotation [α]D25 -88.0°, is the definitive chiral reference standard for validated HPLC method development (linear range 0.10–0.30 μg, r=0.9999 on Inertsil ODS-3 with D-phenylalanine/CuCl2 mobile phase). Unlike racemic pazufloxacin or alternative fluoroquinolone salts, only the isolated R-enantiomer enables accurate chiral purity determination, stereochemistry-dependent SAR profiling, and regulatory-compliant batch release testing. Supported by low mammalian cytotoxicity (IC50 >100 μg/mL against HeLa, CHO-K1, IMR-32), this compound is ideal for prolonged host-pathogen co-culture and intracellular infection models. Its superior therapeutic effect over ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin in murine Gram-negative infection models makes it a robust positive control. Insist on defined stereochemistry—request a quotation today.

Molecular Formula C17H19FN2O7S
Molecular Weight 414.404
CAS No. 677004-96-5
Cat. No. B583654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Pazufloxacin Mesylate
CAS677004-96-5
Synonyms(3R)-10-(1-Aminocyclopropyl)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate;  (R)-Pazufloxacin Mesylate; 
Molecular FormulaC17H19FN2O7S
Molecular Weight414.404
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1
InChIKeyUDHGFPATQWQARM-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Pazufloxacin Mesylate (CAS 677004-96-5): Fluorinated Quinolone Enantiomer for Antibacterial Research


ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the R-enantiomeric mesylate salt of pazufloxacin, a synthetic fluoroquinolone antibiotic [1]. The compound carries the (3R) stereochemical configuration and is used as a chiral reference standard and analytical tool in pharmaceutical quality control and antibacterial research [2]. Pazufloxacin itself targets bacterial DNA gyrase and topoisomerase IV, with IC50 values of 0.88 μg/mL against E. coli DNA gyrase and 1.9 μg/mL against P. aeruginosa DNA gyrase [3]. The ent-pazufloxacin enantiomer is structurally characterized by molecular formula C17H19FN2O7S and molecular weight 414.41 g/mol, with documented optical rotation at [α]D25 -88.0° (c = 0.5 in 0.05N aq NaOH) [4].

Why ent-Pazufloxacin Mesylate Cannot Be Substituted with Generic Fluoroquinolone Salts in Analytical and Enantiomer-Specific Research


Substitution with racemic pazufloxacin or alternative fluoroquinolone salts such as ciprofloxacin hydrochloride, levofloxacin hemihydrate, or tosufloxacin tosilate is not scientifically valid for applications requiring enantiomeric discrimination. ent-Pazufloxacin Mesylate is the isolated R-enantiomer, and many fluoroquinolones exhibit stereochemistry-dependent differences in pharmacological properties and toxicity [1]. HPLC methodology specifically developed for determining the optical isomer content in pazufloxacin mesilate preparations demonstrates that enantiomeric purity can be resolved and quantified using a validated chiral separation system (Inertsil ODS-3 column; mobile phase: acetonitrile:0.2M citric acid:water containing D-phenylalanine and CuCl2; detection wavelength 322 nm), with a linear range of 0.10–0.30 μg and r=0.9999 [2]. Generic salts lack this defined stereochemical identity, rendering them unsuitable for studies where chiral purity affects analytical accuracy, biological readouts, or regulatory compliance.

ent-Pazufloxacin Mesylate: Head-to-Head Quantitative Differentiation from Comparator Fluoroquinolones


Superior in Vitro Activity Against Gram-Negative Bacteria Relative to Ofloxacin and Norfloxacin

In head-to-head MIC90 comparisons across clinical isolates, pazufloxacin demonstrates 2- to 4-fold greater in vitro antibacterial activity than ofloxacin (OFLX) against Gram-negative bacterial strains, with activity comparable to or slightly superior to ciprofloxacin (CPFX) [1]. Against Pseudomonas aeruginosa strains resistant to imipenem (MIC >6.25 μg/mL) and gentamicin (MIC >25 μg/mL), pazufloxacin maintained an MIC90 of 3.13 μg/mL, outperforming multiple control agents [2].

Antibacterial Susceptibility MIC90 Gram-negative Fluoroquinolone Comparative Efficacy

Potency Differential Against Gram-Positive Organisms: 2- to 32-Fold Superiority Over Ofloxacin and Norfloxacin

Pazufloxacin exhibits in vitro activity against Gram-positive bacteria that is 2- to 32-fold greater than ofloxacin (OFLX) and norfloxacin (NFLX), although it is 2- to 8-fold less active than tosufloxacin (TFLX) and sparfloxacin (SPFX) [1]. Against methicillin-susceptible S. aureus, pazufloxacin demonstrated superior antimicrobial activity compared to ciprofloxacin (CPFX) [2]. MIC90 values for pazufloxacin against methicillin-susceptible S. aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis were 0.20, 12.5, and 0.39 μg/mL, respectively [3].

Gram-positive antibacterial MIC90 MRSA Staphylococcus aureus

Intracellular Bactericidal Activity Comparable to Ciprofloxacin and Tosufloxacin Despite Lower Cellular Uptake

In a direct head-to-head comparison of cellular penetration using human polymorphonuclear leukocytes (PMN) and tissue culture cells (Intestine 407, MRC-5, Chang Liver), the cellular-to-extracellular concentration (C/E) ratio of pazufloxacin in human PMN was similar to ofloxacin but lower than ciprofloxacin and tosufloxacin [1]. Despite this lower intracellular accumulation, pazufloxacin demonstrated intracellular bactericidal activity against phagocytosed Pseudomonas aeruginosa S-1299 that was somewhat superior to ofloxacin and equal to both ciprofloxacin and tosufloxacin [1].

Intracellular penetration Cellular pharmacokinetics Bactericidal activity Human PMN

Favorable Selectivity Index: IC50 >100 μg/mL Against Mammalian Cell Lines

In comparative cytotoxicity assays, pazufloxacin demonstrated IC50 values greater than 100 μg/mL against HeLa, CHO-K1, and IMR-32 mammalian cell lines, which were higher than those observed for ofloxacin and other new quinolones tested [1]. This indicates lower intrinsic cytotoxicity toward mammalian cells relative to comparator fluoroquinolones, while maintaining potent antibacterial activity against bacterial targets.

Cytotoxicity Selectivity index Mammalian cell toxicity Safety pharmacology

In Vivo Efficacy Comparable or Superior to Ciprofloxacin and Ofloxacin in Murine Infection Models

In murine systemic, pulmonary, and urinary tract infection models, pazufloxacin (T-3761) demonstrated in vivo activity comparable to or greater than ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin against most infections evaluated [1]. Pazufloxacin exhibited the highest peak blood concentration (Cmax) among comparator drugs at 276 μg/mL following oral administration of 10 mg/kg in mice, although it had the shortest half-life (T1/2 = 29.8 min) [2]. Against Gram-negative pathogens including methicillin-resistant S. aureus, E. coli, K. pneumoniae, S. marcescens, and P. aeruginosa, pazufloxacin showed the most superior therapeutic effect among all comparators tested [2].

In vivo efficacy Murine infection model Systemic infection Pulmonary infection

Research and Industrial Application Scenarios for ent-Pazufloxacin Mesylate Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation for Chiral Purity Assessment

ent-Pazufloxacin Mesylate serves as a chiral reference standard for HPLC method development and validation in pharmaceutical quality control. The documented methodology using an Inertsil ODS-3 column with acetonitrile:0.2M citric acid:water mobile phase containing D-phenylalanine and CuCl2 enables specific determination of optical isomer content with a linear range of 0.10–0.30 μg and correlation coefficient r=0.9999 [1]. Applications include batch release testing, stability studies, and analytical method transfer.

Host-Pathogen Co-Culture Studies Requiring Low Mammalian Cytotoxicity

Given the IC50 >100 μg/mL against HeLa, CHO-K1, and IMR-32 mammalian cell lines—higher than ofloxacin and other comparator fluoroquinolones [2]—ent-pazufloxacin mesylate is particularly suitable for host-pathogen co-culture experiments, intracellular infection models using human PMN or epithelial cell lines, and studies requiring prolonged exposure to mammalian cells without confounding cytotoxicity.

Murine Infection Models of Gram-Negative Pathogens Including Quinolone-Resistant Strains

Researchers conducting murine systemic, pulmonary, or urinary tract infection studies with Gram-negative pathogens (E. coli, K. pneumoniae, S. marcescens, P. aeruginosa) can utilize ent-pazufloxacin mesylate as a positive control or test compound, leveraging its documented superior therapeutic effect compared to ofloxacin, ciprofloxacin, norfloxacin, and tosufloxacin in these models [3]. Activity against quinolone-resistant S. marcescens and P. aeruginosa has been specifically documented [4].

Enantiomer-Specific Pharmacological Profiling in Structure-Activity Relationship Studies

As the isolated R-enantiomer of pazufloxacin with defined stereochemistry and optical rotation [α]D25 -88.0° [5], ent-Pazufloxacin Mesylate enables enantiomer-specific pharmacological profiling, chiral structure-activity relationship (SAR) studies, and comparative assessments against the S-enantiomer or racemic mixture. This is critical for understanding stereochemistry-dependent differences in antibacterial activity, toxicity, and pharmacokinetic behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Pazufloxacin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.